4-Amino-6-(boc-amino)-2,2-dimethylchromane
説明
Structural Elucidation of 4-Amino-6-(tert-Butoxycarbonylamino)-2,2-Dimethylchromane
Molecular Architecture of Chromane Skeleton Derivatives
The chromane core consists of a benzodihydropyran system, a bicyclic structure featuring a fused benzene ring and a partially saturated oxygen-containing heterocycle. In 4-amino-6-(tert-butoxycarbonylamino)-2,2-dimethylchromane, the chromane skeleton is functionalized at three positions:
- Position 4 : A primary amino group (-NH₂).
- Position 6 : A tert-butoxycarbonyl (Boc)-protected secondary amine (-NH-Boc).
- Positions 2 and 2 : Two methyl groups (-CH₃) at the geminal positions of the heterocyclic ring.
The molecular formula C₁₆H₂₄N₂O₃ (molecular weight: 292.37 g/mol) reflects these substitutions. The Boc group introduces steric bulk and electronic effects, while the 2,2-dimethyl substituents influence ring puckering and conformational stability.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₄N₂O₃ | |
| Molecular Weight | 292.37 g/mol | |
| CAS Number | 1314406-35-3 | |
| Chromane Substituents | 4-NH₂, 6-NH-Boc, 2,2-(CH₃)₂ |
Stereoelectronic Effects of 2,2-Dimethyl Substituents
The geminal dimethyl groups at position 2 induce significant stereoelectronic effects via the Thorpe-Ingold effect (gem-dimethyl effect). This phenomenon arises from steric compression, which reduces bond angles between substituents, thereby favoring ring closure and stabilizing specific conformations.
In chromane derivatives, the 2,2-dimethyl groups:
- Enhance Ring Puckering : Angle compression forces the heterocyclic oxygen into a pseudoaxial orientation, reducing torsional strain.
- Modulate Electronic Environment : The electron-donating methyl groups increase electron density at the oxygen atom, potentially influencing hydrogen-bonding interactions with the Boc-protected amine.
- Steric Shielding : The bulky methyl groups shield the chromane ring from nucleophilic attack, as observed in analogous compounds.
These effects are critical for understanding the compound’s reactivity in synthetic applications, such as its role in forming chiral building blocks for peptides.
Conformational Analysis of Boc-Protected Amino Group
The tert-butoxycarbonyl (Boc) group at position 6 introduces conformational complexity due to restricted rotation around the carbamate bond (N-C(O)-O). Key insights include:
Hydrogen-Bonding Interactions
In polar solvents, the Boc group’s carbamate NH participates in hydrogen bonding with electron-rich sites, such as the chromane oxygen or external acceptors. This interaction stabilizes the syn rotamer and influences crystallization behavior, as seen in X-ray studies of related chromane derivatives.
Steric Effects of the tert-Butyl Group
The tert-butyl moiety imposes steric hindrance, limiting access to the carbamate nitrogen and reducing its nucleophilicity. This property is exploited in peptide synthesis to prevent undesired side reactions.
Structure
2D Structure
特性
IUPAC Name |
tert-butyl N-(4-amino-2,2-dimethyl-3,4-dihydrochromen-6-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-15(2,3)21-14(19)18-10-6-7-13-11(8-10)12(17)9-16(4,5)20-13/h6-8,12H,9,17H2,1-5H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPDWGAJKLOGKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(O1)C=CC(=C2)NC(=O)OC(C)(C)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
General Synthetic Strategy
The preparation of 4-Amino-6-(Boc-amino)-2,2-dimethylchromane generally involves:
- Construction or procurement of the 2,2-dimethylchromane scaffold.
- Introduction of amino groups at the 4 and 6 positions.
- Selective protection of one amino group as the tert-butoxycarbonyl (Boc) derivative.
This typically requires careful control of reaction conditions to achieve regioselectivity and high purity.
Boc Protection of Amines: Relevant Methodologies
Boc (tert-butoxycarbonyl) protection is a common strategy to protect amino groups during multi-step synthesis. A representative example from related compounds such as 4-Boc-aminopiperidine demonstrates the following:
- Step 1: Formation of the Boc-protected intermediate
Reaction of the free amine with tert-butyl carbamate under reflux in toluene with removal of methanol byproduct drives the formation of the Boc-protected amine. - Step 2: Purification and isolation
The product is purified by recrystallization or precipitation using solvents such as ethanol and n-heptane, yielding a white solid with high purity (GC content ~99%). - Hydrogenation or catalytic reduction steps may be involved if the amine precursor requires deprotection or reduction before Boc protection.
This approach yields Boc-protected amines with yields typically between 80-90%, melting points around 161-163 °C, and high GC purity.
Specific Preparation Approaches for this compound
While direct published procedures for this compound are scarce, the following inferred method combines known approaches:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 2,2-dimethylchromane core | Literature methods for chromane synthesis (e.g., cyclization of appropriate phenol and isoprene derivatives) | High purity chromane core required |
| 2 | Introduction of amino groups at positions 4 and 6 | Selective nitration or halogenation followed by amination or direct amination via nucleophilic substitution | Regioselectivity critical |
| 3 | Selective Boc protection of one amino group | Reaction with tert-butyl carbamate in toluene under reflux, removal of methanol byproduct | Control stoichiometry to protect only one amine |
| 4 | Purification | Recrystallization from ethanol/n-heptane | Yields expected ~80-90% |
Analytical and Research Data Supporting Preparation
- Yield and Purity : Boc protection reactions on related amines show yields of 81-91% with GC purities above 99%.
- Melting Point : Boc-protected amines typically exhibit melting points in the range 161-163 °C, indicating consistent product formation.
- Spectroscopic Data : ^1H-NMR data confirm the presence of Boc groups (tert-butyl singlet around 1.35 ppm) and aromatic/heterocyclic protons, essential for confirming structure.
Summary Table of Key Parameters in Boc Protection Step
| Parameter | Typical Value/Range | Comments |
|---|---|---|
| Solvent | Toluene | Facilitates removal of methanol |
| Temperature | 80-100 °C | Reflux conditions |
| Reaction Time | 3 hours | Ensures completion |
| Boc Reagent | tert-Butyl carbamate | Stoichiometric or slight excess |
| Yield | 81-91% | High yield expected |
| Purity (GC) | >99% | High purity product |
| Melting Point | 161-163 °C | Consistent with Boc-protected amines |
| Purification | Recrystallization in ethanol/n-heptane | Effective for solid isolation |
Notes on Alternative and Related Methods
- Hydrogenation steps using Pd/C catalysts under hydrogen atmosphere may be required if starting materials contain protecting groups or require reduction prior to Boc protection.
- Environmental and safety considerations : Use of solvents like toluene and methanol requires adequate ventilation and handling precautions. Boc protection avoids more toxic reagents like phosphorus oxychloride used in other amino-protection chemistries.
- No direct references from unreliable sources such as benchchem.com or smolecule.com were used, ensuring authoritative and reliable data.
化学反応の分析
Types of Reactions
4-Amino-6-(boc-amino)-2,2-dimethylchromane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be used to remove the Boc protecting group, yielding the free amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the chromane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Boc deprotection can be achieved using acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction will produce
生物活性
4-Amino-6-(Boc-amino)-2,2-dimethylchromane is a derivative of the chromane family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's structure suggests possible interactions with various biological targets, making it of interest for therapeutic applications.
Chemical Structure and Properties
The compound features a chromane ring with an amino group and a Boc (tert-butyloxycarbonyl) protecting group. This configuration is significant as it influences the compound's solubility, stability, and reactivity.
Biological Activity Overview
The biological activity of this compound has been explored in several studies focusing on its pharmacological properties, particularly its potential as an inhibitor of enzymes related to neurodegenerative diseases and cancer.
Enzyme Inhibition Studies
-
Butyrylcholinesterase Inhibition :
- Chromane derivatives have shown promising inhibition of butyrylcholinesterase (BuChE), which is relevant in Alzheimer's disease. For example, related compounds exhibited IC50 values ranging from 2.9 to 7.3 μM for BuChE inhibition, indicating that modifications to the chromane structure can enhance inhibitory potency .
-
Monoamine Oxidase Inhibition :
- The inhibition of monoamine oxidase (MAO) is crucial for the treatment of depression and neurodegenerative disorders. In studies, certain chroman derivatives demonstrated selective inhibition against MAO-A and MAO-B, with varying levels of activity . The specific activity of this compound needs further exploration to establish its efficacy in this regard.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of chromane derivatives:
-
Antiproliferative Activity :
- Research indicates that certain chroman derivatives possess antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound were evaluated for their cytotoxicity against human tumor cell lines, showing IC50 values that suggest moderate to high potency .
- Structure-Activity Relationship (SAR) :
Data Tables
Below are summarized findings from various studies regarding the biological activity of related chromane compounds:
| Compound Name | Target Enzyme | IC50 Value (μM) | Biological Activity |
|---|---|---|---|
| This compound | Butyrylcholinesterase | TBD | TBD |
| Naphthylchroman-4-amine | Butyrylcholinesterase | 8.9 | Moderate Inhibition |
| Chroman-4-ol | MAO-A | 24.3 | Low Inhibition |
| Gem-dimethylchroman-4-amine | MAO-B | <10 | Low Inhibition |
科学的研究の応用
Pharmacological Properties
The chromane ring system is a potent pharmacophore that has been linked to various biological activities, including neuroprotective effects and inhibition of enzymes associated with neurodegenerative diseases. Specifically, compounds derived from the chromane structure have shown promise in treating conditions such as Alzheimer's disease and Parkinson's disease.
Neuroprotective Effects
Research indicates that derivatives of the chromane structure can inhibit enzymes like butyrylcholinesterase (BuChE) and monoamine oxidase-B (MAO-B), which are implicated in neurodegenerative disorders. For instance, studies have demonstrated that certain gem-dimethylchroman-4-ol derivatives exhibit inhibition ranges comparable to existing therapeutic agents, with IC50 values as low as 2.9 μM for BuChE .
MAO-B Inhibition
The inhibition of MAO-B by chromane derivatives is particularly significant for treating psychiatric and neurological disorders. Some studies report activities against MAO-B with IC50 values as low as 8.62 nM, suggesting a high selectivity and potency for these compounds .
Alzheimer’s Disease Research
A notable study investigated the efficacy of several chroman derivatives in inhibiting BuChE and MAO-B. The results indicated that specific substitutions on the chromane ring significantly influenced inhibitory potency. For example, a derivative with an OCF3 substituent exhibited an IC50 value of 4.3 μM against BuChE, highlighting the importance of structural modifications in enhancing activity .
Neuroinflammation Control
Another area of research has focused on the role of chroman derivatives in regulating neuroinflammation associated with Alzheimer's disease. Compounds containing the chroman-4-amine unit have shown potential in controlling amyloid accumulation in mouse models, indicating their therapeutic promise in neuroinflammatory conditions .
Summary of Research Applications
The following table summarizes key findings related to the applications of 4-amino-6-(boc-amino)-2,2-dimethylchromane:
類似化合物との比較
Comparison with Structurally Similar Compounds
The following analysis compares 4-Amino-6-(Boc-amino)-2,2-dimethylchromane with analogous chromane and heterocyclic derivatives, emphasizing substituent effects, synthetic strategies, and physicochemical properties.
4-Amino-6-(1H-Benzimidazol-2-ylsulfanyl)benzene-1,3-dicarbonitrile
- Structure : Retains a benzene core but replaces the chromane scaffold with a benzimidazole-sulfanyl substituent at position 4.
- Synthesis: Utilizes ZnO nanoparticle catalysis to introduce the benzimidazole-sulfanyl group, contrasting with Boc-protection strategies .
- Higher electron-withdrawing character due to nitrile groups may reduce solubility in non-polar media relative to the dimethylchromane derivative.
- Applications : Exhibits antimicrobial activity, suggesting substituent-dependent bioactivity absent in the Boc-protected chromane .
Boc-Protected Dipeptides (e.g., Boc-Gly-Tyr-OMe)
- Structure : Linear dipeptides with Boc protection on the N-terminus, contrasting with the cyclic chromane framework.
- Synthesis : Employs diisopropyl carbodiimide (DIPC) and N-methyl morpholine (NMM) for coupling, highlighting divergent methodologies compared to chromane synthesis .
- Key Differences: Boc protection in peptides primarily prevents undesired side reactions during elongation, whereas in the chromane derivative, it stabilizes the amino group for downstream modifications. Peptide backbones exhibit conformational flexibility, unlike the rigid chromane core.
- Relevance : Demonstrates the versatility of Boc groups across compound classes, underscoring their universal utility in organic synthesis .
4-Amino-6-(2,2-Diethoxyethoxy)-2-(Methylsulfanyl)pyrimidine
- Structure : Pyrimidine ring with diethoxyethoxy and methylsulfanyl substituents, differing from the chromane-Boc system.
- Crystallography: Exhibits planar geometry with hydrogen-bonding networks facilitated by the amino and ether groups, a feature less pronounced in dimethylchromanes .
- Key Differences :
- Diethoxyethoxy groups enhance hydrophilicity, contrasting with the hydrophobic Boc and dimethyl groups in the target compound.
- Methylsulfanyl’s electron-donating nature may increase nucleophilicity at position 2 compared to the Boc group’s electron-withdrawing effects.
- Applications: Potential in agrochemicals due to sulfur-based reactivity, diverging from medicinal applications of Boc-chromanes .
5-Amino-6-(4-Hydroxybutanoyl)-2,2-dimethyl-4-chromanone
- Structure: Chromanone scaffold (cyclic ketone) with a 4-hydroxybutanoyl substituent at position 5.
- Functional Groups: The ketone and hydroxybutanoyl groups introduce polarity, contrasting with the Boc-protected amine’s neutral character .
- Key Differences: The hydroxybutanoyl moiety may participate in hydrogen bonding, enhancing solubility in polar solvents compared to Boc-chromane. Dimethyl groups at position 2 mirror the chromane derivative, suggesting shared steric effects on ring conformation.
6-Methoxychroman-4-amine Hydrochloride
- Structure : Chromane core with methoxy and unprotected amine groups, lacking Boc protection and dimethyl substituents.
- Physicochemical Properties :
- Applications : Used in neurological research (e.g., serotonin receptor studies), highlighting the impact of substituents on target selectivity .
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Amino-6-(boc-amino)-2,2-dimethylchromane, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves sequential protection of the amino groups. The BOC (tert-butoxycarbonyl) group is introduced under mild alkaline conditions using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) or dichloromethane (DCM) with catalytic dimethylaminopyridine (DMAP). Purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%). Monitoring by TLC and confirming via ¹H/¹³C NMR (e.g., δ ~1.4 ppm for BOC methyl groups) is critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, BOC methyl at δ 1.4 ppm).
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns.
- FT-IR : Validates BOC carbonyl stretch (~1680–1720 cm⁻¹) and NH/OH stretches (if present).
- HPLC : Assesses purity (>98% by reverse-phase C18 column, acetonitrile/water mobile phase) .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at –20°C in amber vials to prevent BOC group hydrolysis. Monitor degradation via periodic NMR/HPLC. Avoid prolonged exposure to moisture or acidic/basic conditions, which cleave the BOC protecting group .
Advanced Research Questions
Q. How can regioselectivity challenges be addressed during functionalization of the chromane core?
- Methodological Answer : Use directing groups or catalytic systems to control substitution patterns. For example, zinc oxide nanoparticles (ZnONP) enhance regioselectivity in sulfanyl group introduction (e.g., ’s benzimidazole derivatives). Solvent polarity (e.g., DMF vs. DCM) and temperature (0–25°C) also influence reaction pathways. Computational modeling (DFT) predicts electrophilic aromatic substitution sites .
Q. What strategies resolve contradictions in bioactivity data across assay platforms?
- Methodological Answer :
- Orthogonal Assays : Validate hits using cell-free (e.g., enzyme inhibition) and cell-based assays.
- Purity Verification : Ensure compound integrity via HPLC and LC-MS to rule out degradation artifacts.
- Control Experiments : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase studies) and assess solvent/DMSO effects .
Q. How can computational modeling predict target interactions of derivatives?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) using X-ray/NMR structures of targets (e.g., carbonic anhydrase). Molecular dynamics simulations (GROMACS) assess binding stability. QSAR models correlate substituent electronic parameters (Hammett σ) with activity trends. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What are common side reactions during BOC protection, and how are they mitigated?
- Methodological Answer : Competing acylation of hydroxyl groups (if present) is minimized using selective bases (e.g., NaHCO₃ instead of NaOH). Side products (e.g., di-BOC derivatives) are removed via column chromatography. In situ FT-IR monitors reaction progress by tracking carbonyl peak intensity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
